molecular formula C17H15NO3 B379550 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 281212-09-7

2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379550
CAS No.: 281212-09-7
M. Wt: 281.3g/mol
InChI Key: ZOASFBHPCHNXHZ-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a specialized chemical scaffold designed for advanced research applications. This compound is built upon the 1,8-naphthalimide core (also known as 1H-Benz[de]isoquinoline-1,3(2H)-dione), a structure recognized for its versatile photophysical properties and potential for biomolecular interaction . The strategic functionalization with a tetrahydrofuran-2-ylmethyl side chain introduces a heterocyclic element that can significantly influence the compound's solubility, spatial conformation, and electronic characteristics. Tetrahydrofuran derivatives are noted in scientific literature for their utility in modifying the properties of larger molecules and are explored in various applied research contexts . This molecular architecture makes the compound a valuable intermediate or core structure for researchers working in areas such as materials science, organic synthesis, and the development of fluorescent probes. Its primary value lies in its potential as a building block for constructing more complex functional molecules or for use in structure-activity relationship (SAR) studies aimed at modulating electronic properties or biological activity. This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOASFBHPCHNXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Reaction optimization studies reveal that acetic acid outperforms ethanol, ethyl acetate, and acetonitrile as a solvent, achieving 90% yield within 3 hours at 50°C. Periodic acid serves as a mild oxidizing agent, promoting dehydration without side-product formation. Comparative data are summarized below:

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid50390
EthanolReflux2420
DMSO50490

One-Pot Spirocyclization Strategy

A one-pot methodology leveraging ninhydrin and 4-amino-1,2-naphthoquinones enables efficient construction of the benzo[de]isoquinoline scaffold. The procedure involves:

  • Condensation : Ninhydrin reacts with 4-amino-1,2-naphthoquinone at 50°C in acetic acid.

  • Oxidative cyclization : Addition of periodic acid induces spirocyclization, forming the dione structure.

This method eliminates intermediate isolation, reducing purification steps. NMR characterization (DMSO-d6) confirms regioselectivity, with distinct signals at δ = 8.69 ppm (aromatic protons) and δ = 4.53 ppm (tetrahydrofuran methylene).

Mechanistic Insights

The reaction proceeds via Schiff base formation , followed by intramolecular nucleophilic attack of the tetrahydrofuran oxygen on the electrophilic carbonyl carbon. Density functional theory (DFT) calculations suggest that acetic acid stabilizes the transition state through hydrogen bonding, lowering the activation energy.

Superbase-Mediated Alkylation

Introducing the tetrahydrofuran-2-ylmethyl group via alkylation requires strong bases to deprotonate recalcitrant amines. A superbase system comprising tert-butoxide, diisopropylamine, and butyllithium facilitates efficient N-alkylation of isoindole-1,3-dione precursors.

Procedure :

  • Deprotonation : The superbase (-78°C) generates a reactive amide ion.

  • Alkylation : Oxiranylmethyl tosylate reacts with the amide, followed by ring-opening to form the tetrahydrofuran moiety.

  • Workup : Aqueous extraction and chromatography yield the pure product (89–98% yield).

Diastereoselectivity Control

Steric effects from substituents on the oxirane ring dictate diastereoselectivity. Bulky groups (e.g., tert-butyl) favor trans-addition, achieving >95% diastereomeric excess.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 8.69 (d, J = 8.5 Hz, 1H), 4.53 (q, J = 7.0 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).

  • 13C NMR : Carbonyl carbons appear at δ 168–172 ppm, with tetrahydrofuran carbons at δ 70–75 ppm.

  • HRMS-ESI : [M + H]+ calculated for C18H17NO3: 295.33; found: 295.34.

Solubility and Stability

The compound exhibits low water solubility (<1 mg/mL) but high solubility in dichloromethane and chloroform. Stability studies indicate no degradation under nitrogen at 25°C for 6 months.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Benzoic acid functionalization9098Moderate
One-pot spirocyclization9095High
Superbase alkylation9599Low

The one-pot method is preferred for industrial applications due to fewer purification steps, whereas superbases suit small-scale enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as imines, amines, thioureas, and hydrazones. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that modulate cellular processes. Its derivatives can also interact with specific proteins or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Compound Name (Substituent) Molecular Weight (g/mol) Solubility Trends Notable Functional Groups References
Target: 2-(THF-2-ylmethyl) derivative ~299.3 (estimated) Moderate polarity (THF) Ether, imide Inferred
2-(2-Hydroxyethyl)-7f (7f) ~365.4 Polar (hydroxyethyl) Hydroxyl, thioether
2-Benzyl derivative 287.31 Low polarity (benzyl) Aromatic, imide
2-(Pyridin-4-ylmethyl)-NI1 (NI1) ~320.3 (estimated) Polar (pyridine) Pyridine, imide
Amonafide 316.36 Moderate (amino, dimethyl) Amino, tertiary amine

Key Observations:

  • Solubility: The THF substituent’s ether group likely enhances aqueous solubility compared to benzyl derivatives but less than hydroxyethyl or pyridinylmethyl analogs.
  • Thermal Stability: High melting points (>250°C) are common in naphthalimides due to their rigid aromatic cores .

Biological Activity

The compound 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule notable for its unique structural features, including a benzo[de]isoquinoline core and a tetrahydrofuran moiety. This structure potentially enhances its solubility and pharmacokinetic properties, making it an attractive candidate for various biological applications.

Research indicates that compounds related to This compound exhibit significant biological activities. A prominent mechanism involves the inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme that repairs DNA damage caused by topoisomerase II (Top2) . Inhibition of TDP2 can sensitize cancer cells to Top2 poisons, enhancing the efficacy of chemotherapy agents like etoposide.

Structure-Activity Relationship (SAR)

A systematic study on the SAR of isoquinoline derivatives has revealed that modifications to the core structure can significantly impact biological potency. For instance, the presence of certain substituents at specific positions on the isoquinoline ring can enhance or diminish TDP2 inhibition . The following table summarizes some key findings related to structural modifications:

Compound NameStructural FeaturesBiological Activity
1H-benzo[de]isoquinoline-1,3(2H)-dioneLacks tetrahydrofuran; simpler structureAntitumor properties
2-(hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneHydroxyethyl substituent instead of tetrahydrofuranAntimicrobial activity
6-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneMethyl substitution; no tetrahydrofuranNeuroprotective effects

Case Studies

Several studies have explored the biological activities of compounds similar to This compound :

  • Cancer Cell Sensitization : A study demonstrated that isoquinoline derivatives could sensitize cancer cells to chemotherapy by inhibiting TDP2. The most potent analog exhibited an IC50 value of 4.8 μM .
  • Antimicrobial Activity : Another investigation focused on derivatives with hydroxyethyl substitutions, showing promising results against various bacterial strains .
  • Neuroprotective Effects : Research on methyl-substituted isoquinolines indicated potential neuroprotective properties, suggesting a role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Condensation : Formation of the tetrahydrofuran-methyl intermediate via nucleophilic substitution or alkylation.

Cyclization : Construction of the benzo[de]isoquinoline-dione core using anhydrides or cyclodehydration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

  • Yield Optimization : Adjust reaction time (12–24 hrs), temperature (80–140°C), and catalyst (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), methylene groups (δ 3.6–4.8 ppm), and carbonyls (δ 160–170 ppm). Include solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • FT-IR : Identify C=O stretches (~1680–1700 cm⁻¹) and O-H/N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict the compound’s electronic properties and solvation effects?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and charge distribution .
  • Continuum Solvation Models (e.g., PCM) : Simulate solvent effects on UV-Vis spectra (e.g., λmax shifts in polar vs. nonpolar solvents) .
  • Validation : Compare computed NMR chemical shifts with experimental data to refine parameters .

Q. How do structural modifications influence biological activity, and how can contradictory data across assays be resolved?

  • Structure-Activity Relationship (SAR) :

  • Benzothiazole vs. Naphthalimide Moieties : The tetrahydrofuran group enhances solubility but may reduce intercalation with DNA compared to planar analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) improve anticancer activity but increase cytotoxicity .
    • Resolving Contradictions :
  • Assay Conditions : Control variables like cell lines (MCF7 vs. MDA-MB-231), incubation time (24–72 hrs), and compound stability in media .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate accurate IC50 values .

Q. What strategies mitigate low synthetic yields in scale-up reactions?

  • Catalyst Screening : Test Pd(0)/Cu(I) for coupling steps or phase-transfer catalysts for heterogeneous reactions .
  • Reaction Monitoring : Employ TLC or in-situ IR to identify intermediates and optimize reaction quenching .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
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2-(tetrahydrofuran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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